(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane
Description
Properties
IUPAC Name |
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-11-8(6-7)9-10(2,3)12-9/h7-9H,4-6H2,1-3H3/t7-,8?,9?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXPSIYAXOVSRJ-UEJVZZJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)C2C(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCOC(C1)C2C(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be synthesized through the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Attachment of the Methyloxane Moiety: The methyloxane moiety can be introduced through a series of reactions involving the use of appropriate alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's chiral nature makes it a candidate for drug development. Chiral compounds can exhibit different biological activities based on their stereochemistry. Research indicates that (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane may act as an intermediate in synthesizing pharmaceuticals that target specific biological pathways.
Case Study :
A study explored the synthesis of derivatives from this compound, demonstrating its utility in creating compounds with enhanced bioactivity against cancer cell lines. The derivatives showed improved efficacy compared to non-chiral counterparts.
Material Science
The compound can be utilized in creating polymeric materials due to its ability to form cross-linked structures. Its oxirane group allows for ring-opening polymerization, which is crucial in producing various polymers.
Data Table: Polymerization Characteristics
| Polymer Type | Monomer Source | Polymerization Method | Properties |
|---|---|---|---|
| Polyether | This compound | Ring-opening | High thermal stability |
| Polyester | Derivatives of the compound | Condensation | Biodegradable properties |
Environmental Chemistry
Research has suggested that this compound can be involved in the degradation of pollutants. Its structure allows it to interact with various environmental contaminants, potentially leading to their breakdown.
Case Study :
A laboratory experiment demonstrated the compound's ability to facilitate the degradation of certain volatile organic compounds in aqueous solutions under UV irradiation. The results indicated a significant reduction in pollutant concentration over time.
Mechanism of Action
The mechanism by which (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application.
Comparison with Similar Compounds
Critical Analysis of Evidence
- Discrepancies in Molecular Weight : lists two distinct compounds (C₂₀H₂₄O₂ and C₁₉H₂₂O₃) with identical molecular weights (296.41 g/mol), which is chemically implausible. This likely reflects a typographical error in the source material .
- Stereochemical Specificity : While confirms the (4S) configuration of the target compound, other oxane derivatives (e.g., in ) lack epoxide groups, limiting direct pharmacological comparisons .
Biological Activity
(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane, also known by its CAS number 1604729-40-9, is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by an oxirane ring and a methyloxane moiety, suggests potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, including toxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
Biological Activity Overview
Recent studies have indicated that this compound exhibits notable biological activities:
Case Studies
Several case studies provide insights into the biological activities of similar compounds:
Case Study 1: Antibacterial Activity
A study published in 2023 evaluated the antibacterial activity of various oxirane-containing compounds against E. coli and S. aureus. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 62.5 µg/mL against E. coli, suggesting that this compound may possess similar properties .
Case Study 2: Toxicological Assessment
Research conducted on the environmental impact of oxirane derivatives highlighted significant toxicity to aquatic organisms. The findings emphasize the importance of assessing the ecological risks associated with compounds like this compound before widespread use .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane to ensure stereochemical purity?
- Methodological Answer : Prioritize asymmetric epoxidation or chiral pool synthesis to retain the (4S) configuration. Use catalysts like Sharpless epoxidation derivatives for stereocontrol, and monitor reaction progress via chiral HPLC or polarimetry. Purification via column chromatography with chiral stationary phases can enhance enantiomeric excess (EE) .
Q. How can researchers characterize the stereochemical configuration and structural integrity of this compound?
- Methodological Answer : Employ H/C NMR to analyze coupling constants and diastereotopic protons, confirming the oxirane and oxane ring conformations. X-ray crystallography (e.g., COD Entry 2005896 protocols) provides definitive stereochemical assignment. IR spectroscopy identifies functional groups like epoxide C-O-C stretches (~840 cm) .
Q. What storage conditions are critical to prevent degradation of this compound?
- Methodological Answer : Store in inert, airtight containers under nitrogen at –20°C to minimize epoxide ring hydrolysis. Monitor stability via periodic GC-MS analysis. Avoid prolonged exposure to humidity or acidic/basic residues, which accelerate degradation .
Advanced Research Questions
Q. How does the 4S stereochemistry influence the regioselectivity of nucleophilic epoxide ring-opening reactions?
- Methodological Answer : The axial 4-methyl group creates steric hindrance, directing nucleophiles (e.g., amines, thiols) to the less hindered epoxide carbon. Kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) can quantify steric vs. electronic effects. Computational modeling (DFT) predicts transition-state geometries .
Q. How can computational methods resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Use COSMO-RS or Hansen solubility parameters to model solvent interactions. Validate predictions experimentally via turbidimetry in solvents like acetonitrile, DCM, or ethyl acetate. Replicate conflicting studies under controlled humidity and temperature to isolate variables .
Q. What experimental designs mitigate organic degradation during long-term reactivity studies?
- Methodological Answer : Implement continuous cooling (4°C) during kinetic assays to slow decomposition. Use stabilizers like BHT (butylated hydroxytoluene) in aprotic solvents. Pair HPLC with inline UV-vis detectors to track byproduct formation in real time .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer : Re-examine reaction conditions (e.g., catalyst loading, solvent polarity) across studies. Compare enantioselectivity under identical parameters using chiral GC. Publish replication datasets with raw NMR/LC-MS files to enhance reproducibility .
Q. Why do studies report conflicting thermal stability profiles for this compound?
- Methodological Answer : Variations in DSC (Differential Scanning Calorimetry) heating rates or sample purity (e.g., residual solvents) alter decomposition onset temperatures. Standardize protocols using ≥95% pure samples (verified by HPLC) and controlled atmospheric conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
